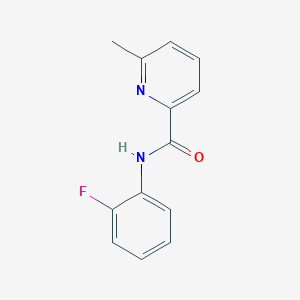
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide, also known as DIPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIPA belongs to the class of indole-based compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins in the body. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to bind to the beta-amyloid protein, which is a key component of Alzheimer's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to decrease the production of beta-amyloid protein in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide in lab experiments is its high selectivity for specific proteins. This makes it an ideal tool for studying the function of these proteins in biological systems. However, one limitation of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous future directions for research involving 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. One area of interest is the development of new fluorescent probes based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These probes could be used to detect the presence of specific proteins in vivo, which would greatly enhance our ability to study biological processes in real time. Another area of interest is the development of new therapeutic agents based on the structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide. These agents could be used to treat a wide range of diseases, including cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide can be achieved through a multi-step process that involves the reaction of 2,5-dimethylindole with pyridine-3-carboxylic acid, followed by the addition of acetic anhydride and an acid catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide.
Applications De Recherche Scientifique
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research involves the use of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide as a fluorescent probe for detecting the presence of specific proteins in biological samples. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-5-6-16-15(8-11)14(12(2)19-16)9-17(21)20-13-4-3-7-18-10-13/h3-8,10,19H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBTXRMMBCJXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-3-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)



![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)





![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)